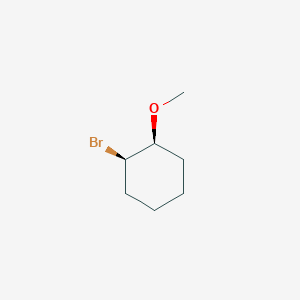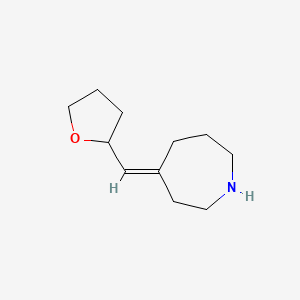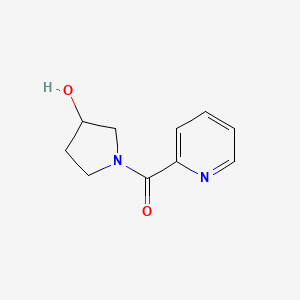
(3-Hydroxypyrrolidin-1-yl)(pyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hydroxypyrrolidin-1-yl)(pyridin-2-yl)methanone is a compound with the molecular formula C₁₀H₁₂N₂O₂ and a molecular weight of 192.21 g/mol . It features a pyrrolidine ring and a pyridine ring, connected through a methanone group. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxypyrrolidin-1-yl)(pyridin-2-yl)methanone typically involves the reaction of pyrrolidine with pyridine derivatives under specific conditions. One common method includes the use of copper catalysis for the oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones . This reaction is carried out under mild conditions with water as the oxidant, providing an efficient and environmentally friendly approach.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves standard organic synthesis techniques, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions: (3-Hydroxypyrrolidin-1-yl)(pyridin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using copper catalysis.
Substitution: It can participate in substitution reactions, where functional groups on the pyridine or pyrrolidine rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Copper catalysts and water are commonly used for oxidation reactions.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions include various substituted pyridin-2-yl-methanones and pyrrolidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
(3-Hydroxypyrrolidin-1-yl)(pyridin-2-yl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Hydroxypyrrolidin-1-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The pyrrolidine and pyridine rings allow it to bind to various enzymes and receptors, influencing biological processes. Detailed studies on its exact molecular targets and pathways are still ongoing, but it is known to participate in oxidation and substitution reactions that modify its structure and activity .
Comparison with Similar Compounds
Pyrrolidine-2-one: A structural analog with a similar pyrrolidine ring.
Pyridin-2-yl-methanone: Shares the pyridine and methanone groups but lacks the hydroxypyrrolidinyl moiety.
Uniqueness: (3-Hydroxypyrrolidin-1-yl)(pyridin-2-yl)methanone is unique due to the presence of both pyrrolidine and pyridine rings, which confer distinct chemical and biological properties. Its ability to undergo specific oxidation and substitution reactions makes it a valuable compound in research and development .
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(3-hydroxypyrrolidin-1-yl)-pyridin-2-ylmethanone |
InChI |
InChI=1S/C10H12N2O2/c13-8-4-6-12(7-8)10(14)9-3-1-2-5-11-9/h1-3,5,8,13H,4,6-7H2 |
InChI Key |
OJDKDKNIFOSXTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


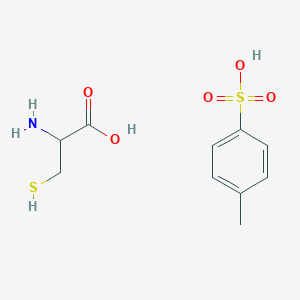
![4-Sulfocalix[4]arene hydrate](/img/structure/B13352509.png)
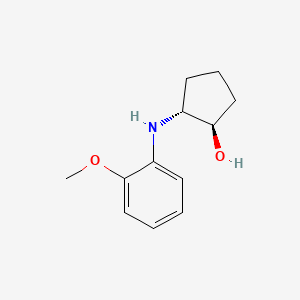
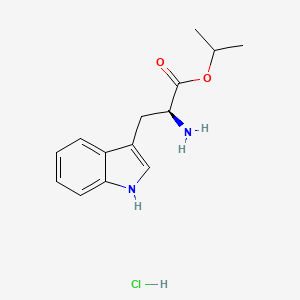
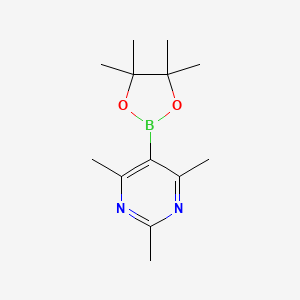
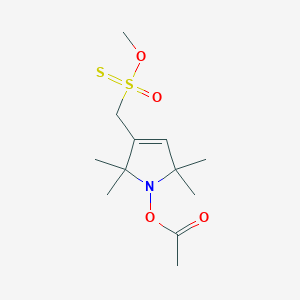
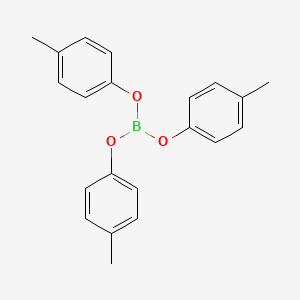


![6-(2-Phenylethyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352562.png)

![(E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime](/img/structure/B13352575.png)
